molecular formula C22H16N2O B12891306 (E)-1-Phenyl-N-[4-(5-phenyl-1,3-oxazol-2-yl)phenyl]methanimine CAS No. 61125-37-9

(E)-1-Phenyl-N-[4-(5-phenyl-1,3-oxazol-2-yl)phenyl]methanimine

Cat. No.: B12891306
CAS No.: 61125-37-9
M. Wt: 324.4 g/mol
InChI Key: KLBJIHSFXXTRGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Benzylidene-4-(5-phenyloxazol-2-yl)aniline is a chemical compound that belongs to the class of oxazole derivatives. These compounds are known for their diverse applications in organic synthesis, medicinal chemistry, and materials science. The structure of N-Benzylidene-4-(5-phenyloxazol-2-yl)aniline consists of a benzylidene group attached to a 5-phenyloxazole ring, which is further connected to an aniline moiety. This unique structure imparts specific chemical and physical properties to the compound, making it valuable for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzylidene-4-(5-phenyloxazol-2-yl)aniline typically involves the condensation of benzaldehyde with 4-(5-phenyloxazol-2-yl)aniline. The reaction is usually carried out in the presence of a suitable catalyst, such as piperidine, under reflux conditions. The reaction mixture is heated to around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product. The crude product is then purified by recrystallization or column chromatography to obtain pure N-Benzylidene-4-(5-phenyloxazol-2-yl)aniline .

Industrial Production Methods

In an industrial setting, the production of N-Benzylidene-4-(5-phenyloxazol-2-yl)aniline can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of automated systems for monitoring and controlling the reaction conditions ensures consistent quality and reduces the risk of contamination .

Chemical Reactions Analysis

Types of Reactions

N-Benzylidene-4-(5-phenyloxazol-2-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Benzylidene-4-(5-phenyloxazol-2-yl)aniline has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-Benzylidene-4-(5-phenyloxazol-2-yl)aniline involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to proteins and enzymes, altering their activity and leading to various physiological effects. For example, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial function. Additionally, its antimicrobial activity is linked to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    4-Benzylidene-2-phenyloxazol-5-one: Similar structure but lacks the aniline moiety.

    4-(4-N,N-Dimethylaminophenylmethylene)-2-(3-thienyl)oxazol-5-one: Contains a thienyl group instead of a phenyl group.

    4-(4-(1,4,7,10-Tetraoxa-13-azacyclopentadecyl)phenylmethylene)-2-(3-thienyl)oxazol-5-one: Contains a more complex substituent on the phenyl ring.

Uniqueness

N-Benzylidene-4-(5-phenyloxazol-2-yl)aniline is unique due to its specific combination of benzylidene, oxazole, and aniline moieties. This combination imparts distinct chemical and physical properties, such as enhanced fluorescence and specific binding affinity to biological targets, making it valuable for various applications in research and industry.

Properties

CAS No.

61125-37-9

Molecular Formula

C22H16N2O

Molecular Weight

324.4 g/mol

IUPAC Name

1-phenyl-N-[4-(5-phenyl-1,3-oxazol-2-yl)phenyl]methanimine

InChI

InChI=1S/C22H16N2O/c1-3-7-17(8-4-1)15-23-20-13-11-19(12-14-20)22-24-16-21(25-22)18-9-5-2-6-10-18/h1-16H

InChI Key

KLBJIHSFXXTRGE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=NC2=CC=C(C=C2)C3=NC=C(O3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.